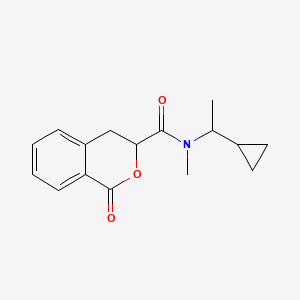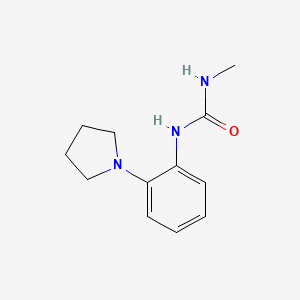
1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea, also known as MPPU, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPUU is a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.
Mechanism of Action
1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea is a potent antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain and other tissues. When acetylcholine binds to the α7 nAChR, it opens the channel and allows positively charged ions to flow into the cell, leading to depolarization. MPUU binds to the α7 nAChR and prevents acetylcholine from binding, which inhibits the flow of ions and reduces neuronal activity.
Biochemical and Physiological Effects:
1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea has been shown to have a range of biochemical and physiological effects. In animal models of Alzheimer's disease and Parkinson's disease, MPUU has been shown to reduce the accumulation of amyloid-beta and alpha-synuclein, respectively. MPUU has also been shown to reduce inflammation in the gut by inhibiting the production of pro-inflammatory cytokines. Additionally, MPUU has been shown to reduce the rewarding effects of nicotine, which may make it a promising treatment for nicotine addiction.
Advantages and Limitations for Lab Experiments
One advantage of using MPUU in lab experiments is that it is a highly specific antagonist of the α7 nAChR, which means that it can be used to study the function of this receptor in isolation. Additionally, MPUU has been shown to have low toxicity in animal models, which makes it a relatively safe compound to work with. However, one limitation of using MPUU in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the behavior of endogenous ligands.
Future Directions
There are several future directions for research on MPUU. One area of interest is the potential use of MPUU in treating nicotine addiction. Further studies are needed to determine the optimal dosage and administration route for MPUU in this context. Additionally, MPUU may have potential applications in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further studies are needed to elucidate the mechanism of action of MPUU, particularly with regard to its effects on inflammation and neuroprotection.
Conclusion:
In conclusion, 1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea is a promising compound for scientific research. It has been extensively studied for its potential use in treating neurological disorders and reducing inflammation in the gut. MPUU is a highly specific antagonist of the α7 nAChR, which makes it a valuable tool for studying the function of this receptor. While there are some limitations to using MPUU in lab experiments, it has the potential to lead to significant advances in our understanding of the α7 nAChR and its role in various physiological and pathological processes.
Synthesis Methods
1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-bromo-1-(2-pyrrolidin-1-ylphenyl)ethanone with methyl isocyanate in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield MPUU. This synthesis method has been optimized to produce high yields of pure MPUU.
Scientific Research Applications
1-Methyl-3-(2-pyrrolidin-1-ylphenyl)urea has been extensively studied for its potential use in various scientific research fields. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. MPUU has also been investigated for its potential use in treating nicotine addiction, as it can block the rewarding effects of nicotine. Additionally, MPUU has been studied for its potential use in treating inflammatory bowel disease, as it can reduce inflammation in the gut.
properties
IUPAC Name |
1-methyl-3-(2-pyrrolidin-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-13-12(16)14-10-6-2-3-7-11(10)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYAVDWYKPEBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

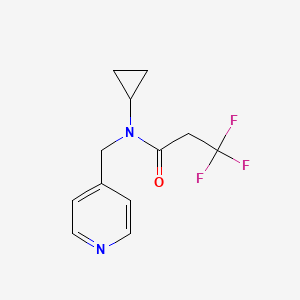
![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
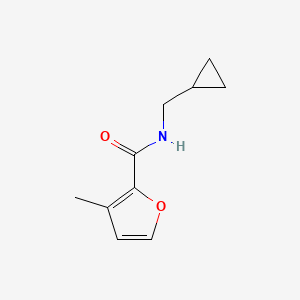

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)

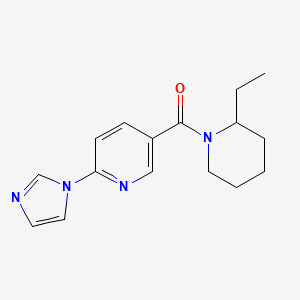

![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
